molecular formula C30H58O4 B083729 Ditridecyl succinate CAS No. 10595-83-2

Ditridecyl succinate

Cat. No.: B083729
CAS No.: 10595-83-2
M. Wt: 482.8 g/mol
InChI Key: UTLUBBFIVPRZFF-UHFFFAOYSA-N
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Description

Ditridecyl succinate is an ester derived from succinic acid (a C₄ dicarboxylic acid) and tridecyl alcohol (C₁₃H₂₇OH). Succinate esters are widely used in industrial applications, including plasticizers, solvents, and pharmaceutical formulations, due to their biodegradability and low toxicity compared to traditional phthalates .

Properties

CAS No.

10595-83-2

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

IUPAC Name

ditridecyl butanedioate

InChI

InChI=1S/C30H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

UTLUBBFIVPRZFF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCC

Other CAS No.

10595-83-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other Succinate Esters

Succinate esters vary based on the alkyl chain length of the alcohol moiety. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Safety Data (if available)
Ditridecyl Succinate C₃₀H₅₈O₄ (inferred) ~490.8 (inferred) Plasticizers, lubricants, coatings Limited data; inferred low toxicity
Dimethyl Succinate C₆H₁₀O₄ 146.14 Light stabilizers, pharmaceutical intermediates ≥1250 mg/kg (oral rat LD₅₀)
Diethylhexyl Succinate C₂₀H₃₈O₄ 342.51 Cosmetics, solvents ≤5000 mg/kg (analogous adipate esters)
Ditetradecyl Succinate C₃₂H₆₂O₄ 510.83 High-temperature plasticizers No direct data; similar esters show low irritation

Key Findings :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., tridecyl vs. methyl) increase molecular weight and lipophilicity, enhancing suitability as plasticizers but reducing water solubility.
  • Applications : Shorter-chain esters (e.g., dimethyl succinate) are used in volatile formulations, while longer chains (e.g., ditetradecyl succinate) excel in high-temperature stability .

Comparison with Adipate Esters

Adipate esters, derived from adipic acid (C₆), are structurally similar but differ in acid chain length:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Safety Data
Ditridecyl Adipate C₃₈H₇₂O₄ 593.0 PVC plasticizers, lubricants ≥724 mg/kg (oral rat LD₅₀)
Diethylhexyl Adipate C₂₂H₄₂O₄ 370.57 Cosmetic emollients, food packaging ≤5000 mg/kg

Key Findings :

  • Acid Chain Impact : Adipate esters (C₆) exhibit higher flexibility and lower volatility than succinate esters (C₄), making them preferred in flexible PVC products.
  • Toxicity : Both succinate and adipate esters show lower toxicity compared to phthalates, aligning with regulatory trends toward safer alternatives .

Comparison with Phthalate Esters

Phthalates (e.g., ditridecyl phthalate) are traditional plasticizers but face restrictions due to endocrine-disruption concerns:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status
Ditridecyl Phthalate C₃₄H₅₈O₄ 530.82 High-performance plasticizers Restricted in EU/US

Key Findings :

  • Safety : Succinate and adipate esters are emerging as safer alternatives to phthalates, with comparable performance in plasticizing efficiency .

Q & A

Basic: What are the established laboratory synthesis protocols for ditridecyl succinate, and how can reproducibility be ensured?

Methodological Answer:
this compound is typically synthesized via esterification between succinic acid and tridecyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

  • Reagent Purity : Use anhydrous reagents to minimize side reactions.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track esterification progress .
  • Purification : Vacuum distillation or column chromatography ensures high purity.
    For reproducibility, document detailed protocols, including solvent ratios, temperature gradients, and catalyst concentrations. Reference literature methodologies for cross-validation, as emphasized in organic chemistry instructional frameworks .

Advanced: How can experimental design principles be applied to optimize this compound synthesis under varying catalytic conditions?

Methodological Answer:
A factorial design approach (e.g., 2³ or 3³ designs) allows systematic exploration of variables:

  • Factors : Catalyst type (acid vs. enzymatic), temperature (80–120°C), and molar ratio (alcohol:acid).
  • Response Variables : Yield, purity, and reaction time.
    Statistical tools like ANOVA identify significant factors. For example, a study on polybutylene succinate (PBS) used a full factorial design to determine optimal solution concentration and air pressure for nanofiber production, a methodology transferable to this compound synthesis .

    Example Table :
FactorLevelsImpact on Yield (%)
Catalyst TypeH₂SO₄, LipaseH₂SO₄: 85%; Lipase: 72%
Temperature80°C, 100°C, 120°CMax yield at 100°C

Basic: Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester bond formation and branching .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for material science applications.
    Consistent with guidelines for chemical characterization, avoid redundant data presentation; focus on key spectra in the main text and provide raw data in supplementary materials .

Advanced: How should researchers reconcile contradictory data on this compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:
Contradictions often arise from variations in:

  • Solvent Purity : Trace water in non-polar solvents alters solubility.
  • Temperature Control : Solubility measurements require standardized conditions (e.g., 25°C ± 0.5°C).
    To resolve discrepancies, replicate experiments using protocols from primary literature and perform meta-analyses of published datasets. Framing the research question using PICOT (Population, Intervention, Comparison, Outcome, Timeframe) ensures clarity in hypothesis testing .

Basic: What are the emerging research applications of this compound in biodegradable materials?

Methodological Answer:
this compound’s long alkyl chains enhance flexibility in polymer matrices, making it suitable for:

  • Biodegradable Films : As a plasticizer in PBS-based composites .
  • Drug Delivery Systems : Its lipophilicity aids controlled release formulations.
    Prioritize comparative studies with shorter-chain succinate esters (e.g., dibutyl succinate) to evaluate structure-function relationships .

Advanced: What strategies can mitigate batch-to-batch variability in this compound production at the lab scale?

Methodological Answer:

  • Process Automation : Use syringe pumps for precise reagent addition, minimizing human error.
  • Quality Control (QC) : Implement in-line FTIR for real-time monitoring .
  • Data Logging : Record environmental factors (humidity, ambient temperature) to identify confounding variables.
    Refer to industrial PBS production frameworks, which emphasize reproducibility through factorial design and statistical process control .

Basic: How does this compound’s molecular structure influence its reactivity in esterification reactions?

Methodological Answer:
The branched tridecyl chain introduces steric hindrance, slowing nucleophilic attacks compared to linear esters. To study this:

  • Kinetic Experiments : Compare reaction rates with diethyl succinate under identical conditions.
  • Computational Modeling : Density functional theory (DFT) simulations predict transition-state energies.
    Align experimental design with organic chemistry guidelines, ensuring hypothesis-driven data collection .

Advanced: How can researchers design a robust study to evaluate this compound’s environmental degradation pathways?

Methodological Answer:

  • Experimental Setup : Use soil microcosms with controlled microbial communities.
  • Analytical Endpoints : Measure CO₂ evolution (aerobic) or methane production (anaerobic) as degradation markers.
  • Statistical Power : Conduct pilot studies to determine sample size requirements, ensuring reliability in ecological research .
    Reference methodologies from biodegradation studies on PBS, adjusting for this compound’s hydrophobicity .

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